molecular formula C22H27N5O2 B2539826 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1002431-91-5

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2539826
CAS No.: 1002431-91-5
M. Wt: 393.491
InChI Key: JTYIFXREXISIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Inhibitors and Anticancer Agents

  • A study by Latli et al. (2015) describes a novel five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics properties, showcasing the potential of such compounds in the development of selective inhibitors for therapeutic applications. This research underscores the compound's synthesis and radiochemical labeling, illustrating its utility in biochemical investigations (Latli, Hrapchak, Gao, Busacca, & Senanayake, 2015).

  • Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the relevance of such compounds in the development of new therapeutic agents against cancer and inflammatory diseases. The study provides insight into the structure-activity relationship (SAR) of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Synthesis and Characterization of Novel Compounds

  • Research by Rahmouni et al. (2014) on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition further demonstrates the versatility of such compounds in heterocyclic chemistry. This work highlights methods for generating diverse heterocyclic systems, which are valuable in medicinal chemistry and drug discovery (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Antimicrobial and Antioxidant Activities

  • Mohamed and El-Sayed (2019) explored novel antipyrine derivatives for their antimicrobial activities, showcasing the potential of pyrazolone-based compounds in the development of new antimicrobial agents. This study emphasizes the importance of structural modifications to enhance biological activities (Mohamed & El-Sayed, 2019).

  • Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities, demonstrating the compound's utility in scavenging free radicals and potential for developing antioxidant therapies. The study also discusses the effect of hydrogen bonding on the self-assembly process of these compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-5-7-19-13-21(29)26(22(24-19)27-16(4)12-15(3)25-27)14-20(28)23-18-10-8-17(6-2)9-11-18/h8-13H,5-7,14H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYIFXREXISIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.